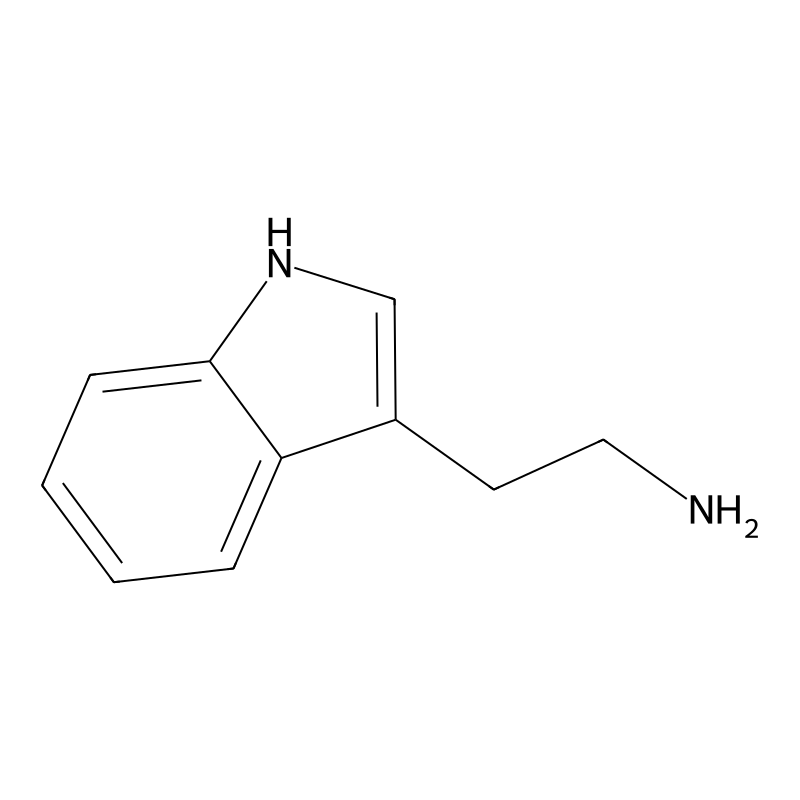N-[3,5-Bis(trifluoromethyl)phenyl]-N'-[(8A,9S)-6'-methoxy-9-cinchonanyl]thiourea
![N-[3,5-Bis(trifluoromethyl)phenyl]-N'-[(8A,9S)-6'-...](/img/structure-2d/800/S3318430.png)
Content Navigation
CAS Number
Product Name
IUPAC Name
Molecular Formula
Molecular Weight
InChI
InChI Key
SMILES
Canonical SMILES
Isomeric SMILES
N-[3,5-Bis(trifluoromethyl)phenyl]-N'-[(8A,9S)-6'-methoxy-9-cinchonanyl]thiourea is a specialized compound characterized by its unique bifunctional structure. It features a thiourea moiety linked to a cinchona-derived chiral center, making it an important organocatalyst in asymmetric synthesis. The compound has the molecular formula C29H28F6N4OS and a molecular weight of 594.624 g/mol. Its structure includes a phenyl group with two trifluoromethyl substitutions, which enhances its reactivity and solubility in various organic solvents .
- The presence of fluorine atoms in the trifluoromethyl groups suggests a potential for low volatility and lipophilicity, which could lead to bioaccumulation.
- The thiourea group might exhibit weak acidity and could react with bases.
This compound is primarily utilized in organocatalytic reactions, particularly in the synthesis of enantiomerically enriched compounds. It can facilitate various transformations, including:
- Aldol Reactions: Acting as a catalyst to promote the formation of β-hydroxy carbonyl compounds.
- Michael Additions: Enabling nucleophilic addition to α,β-unsaturated carbonyl compounds.
- Ugi Reactions: Participating in multicomponent reactions to synthesize diverse amine derivatives.
The presence of both the thiourea and cinchona components allows for dual activation mechanisms, enhancing reaction rates and selectivity .
The synthesis of N-[3,5-Bis(trifluoromethyl)phenyl]-N'-[(8A,9S)-6'-methoxy-9-cinchonanyl]thiourea typically involves several key steps:
- Preparation of the Thiourea: The initial step involves reacting an appropriate isothiocyanate with an amine derivative derived from cinchona.
- Formation of the Bifunctional Catalyst: The introduction of the 3,5-bis(trifluoromethyl)phenyl group can be achieved through nucleophilic aromatic substitution or coupling reactions.
- Purification: The final product is purified using column chromatography or recrystallization techniques to achieve high purity suitable for catalytic applications .
N-[3,5-Bis(trifluoromethyl)phenyl]-N'-[(8A,9S)-6'-methoxy-9-cinchonanyl]thiourea finds applications primarily in:
- Asymmetric Synthesis: Used as a chiral catalyst in the production of enantiopure compounds.
- Pharmaceutical Development: Potentially useful in synthesizing active pharmaceutical ingredients due to its chiral nature.
- Material Science: Explored for use in developing advanced materials owing to its unique chemical properties .
Interaction studies involving this compound focus on its catalytic efficiency and selectivity in various reactions. Research indicates that the trifluoromethyl groups enhance electronic properties, influencing how the catalyst interacts with substrates during chemical transformations. Additionally, studies on solvent effects reveal that different solvents can significantly impact reaction outcomes when using this organocatalyst .
Several compounds share structural similarities with N-[3,5-Bis(trifluoromethyl)phenyl]-N'-[(8A,9S)-6'-methoxy-9-cinchonanyl]thiourea. Here’s a comparison highlighting its uniqueness:
| Compound Name | Structure | Unique Features |
|---|---|---|
| N-[3,5-Bis(trifluoromethyl)phenyl]-N'-(9R)-6'-methoxycinchonanyl thiourea | Similar thiourea base | Different chirality at the cinchona center |
| N-(2-Methylphenyl)-N'-(9R)-6'-methoxycinchonanyl thiourea | Similar thiourea base | Lacks trifluoromethyl groups; less reactive |
| N-(Phenyl)-N'-(8A)-cinchonanyl thiourea | Basic thiourea structure | Absence of fluorinated groups; lower solubility |
The presence of trifluoromethyl groups in N-[3,5-Bis(trifluoromethyl)phenyl]-N'-[(8A,9S)-6'-methoxy-9-cinchonanyl]thiourea distinctly enhances its reactivity and solubility compared to similar compounds .
This compound's unique structural features and catalytic capabilities make it a significant subject for further research in organic synthesis and medicinal chemistry.
XLogP3
GHS Hazard Statements
H301 (100%): Toxic if swallowed [Danger Acute toxicity, oral];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.
Pictograms

Acute Toxic








